molecular formula C17H13Cl2N3O4 B2982055 2,4-dichloro-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 922874-41-7

2,4-dichloro-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2982055
CAS RN: 922874-41-7
M. Wt: 394.21
InChI Key: VEBHEFKBBTXMHI-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, commonly known as DMOAD, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent in treating osteoarthritis.

Scientific Research Applications

Anticancer Activity

A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxy­phenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for anticancer activity against multiple cancer cell lines. These compounds displayed moderate to excellent anticancer activities, with some derivatives showing higher activity than the reference drug, etoposide (Ravinaik et al., 2021).

Biological Studies

The biological activities of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives were investigated, revealing good antibacterial and potent antioxidant activities, particularly against Staphylococcus aureus. These studies emphasize the potential of oxadiazole derivatives in the development of new antibacterial and antioxidant agents (Karanth et al., 2019).

Antimicrobial and Docking Studies

3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides were synthesized and subjected to biological evaluation and molecular docking studies. These compounds were synthesized through a series of chemical reactions starting from various precursors, highlighting the complex synthetic routes employed to explore the antimicrobial potential of such derivatives (Talupur et al., 2021).

Anticancer Evaluation

Research on 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives has shown that one compound, in particular, exhibited significant activity against a breast cancer cell line, indicating the therapeutic potential of oxadiazole derivatives in cancer treatment (Salahuddin et al., 2014).

Synthesis and Photolysis Studies

The study of the photolysis of 1,3,4-oxadiazoles in alcohols revealed that irradiation induces heterolytic addition of alcohols to the C=N bond of oxadiazole, followed by cycloelimination. This research provides insights into the chemical behavior of oxadiazole derivatives under photolytic conditions (Tsuge et al., 1977).

properties

IUPAC Name

2,4-dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O4/c1-24-13-6-3-9(7-14(13)25-2)16-21-22-17(26-16)20-15(23)11-5-4-10(18)8-12(11)19/h3-8H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBHEFKBBTXMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

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